molecular formula C21H20N6O2S B2567278 N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide CAS No. 1021073-07-3

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2567278
CAS No.: 1021073-07-3
M. Wt: 420.49
InChI Key: UVPJNWDZSWUURJ-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a naphthalene sulfonamide group linked to a pyridazinyl-pyridinyl moiety through an ethylamine chain, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyridazinyl-Pyridinyl Intermediate

      Starting Materials: Pyridine-2-amine and 3-chloropyridazine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C) to form the intermediate 6-(pyridin-2-ylamino)pyridazine.

  • Coupling with Ethylamine

      Intermediate: 6-(pyridin-2-ylamino)pyridazine.

      Reagent: Ethylamine.

      Reaction Conditions: The intermediate is reacted with ethylamine under reflux conditions to form the ethylamine-linked pyridazinyl-pyridinyl compound.

  • Sulfonamide Formation

      Starting Material: Naphthalene-2-sulfonyl chloride.

      Reaction Conditions: The ethylamine-linked pyridazinyl-pyridinyl compound is reacted with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures (25-80°C).

      Products: Oxidized derivatives of the naphthalene or pyridazine rings.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Typically carried out at low temperatures (0-25°C).

      Products: Reduced forms of the nitro or carbonyl groups if present.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or bromine.

      Conditions: Carried out in inert solvents like chloroform or dichloromethane.

      Products: Halogenated derivatives of the naphthalene or pyridazine rings.

Common Reagents and Conditions

    Bases: Potassium carbonate, triethylamine.

    Solvents: Dimethylformamide (DMF), dichloromethane, chloroform.

    Catalysts: Palladium on carbon (for hydrogenation reactions).

Scientific Research Applications

Chemistry

In chemistry, N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

Medically, this compound is studied for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways, offering a new avenue for treatment options.

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby modulating the associated biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(pyridin-2-ylamino)ethyl)naphthalene-2-sulfonamide: Lacks the pyridazinyl group, resulting in different reactivity and biological activity.

    N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzene-1-sulfonamide:

Uniqueness

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide is unique due to its combination of a naphthalene sulfonamide group with a pyridazinyl-pyridinyl moiety. This structure provides a distinct set of chemical properties, including enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c28-30(29,18-9-8-16-5-1-2-6-17(16)15-18)24-14-13-23-20-10-11-21(27-26-20)25-19-7-3-4-12-22-19/h1-12,15,24H,13-14H2,(H,23,26)(H,22,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPJNWDZSWUURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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